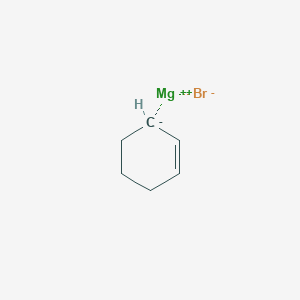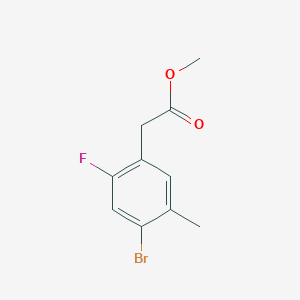
Methyl 4-bromo-2-fluoro-5-methylphenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-bromo-2-fluoro-5-methylphenylacetate” is a chemical compound with the molecular formula C10H10BrFO2 . It is a derivative of benzeneacetic acid, with a bromo, fluoro, and methyl group attached to the phenyl ring .
Molecular Structure Analysis
The molecular structure of “Methyl 4-bromo-2-fluoro-5-methylphenylacetate” is characterized by a benzene ring substituted with bromo, fluoro, and methyl groups, and an acetate group attached to the ring . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“Methyl 4-bromo-2-fluoro-5-methylphenylacetate” is a liquid at room temperature . Its molecular weight is 261.09 . More detailed physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the sources I found.Applications De Recherche Scientifique
Pharmaceutical Chemistry
Methyl 4-Bromo-2-fluoro-5-methylphenylacetate: is a compound of interest in pharmaceutical chemistry due to its potential as a building block for drug development. Its structure allows for the introduction of fluorine atoms into pharmaceuticals, which can significantly alter the biological activity and metabolic stability of the drugs . The presence of both bromine and fluorine atoms makes it a versatile intermediate for the synthesis of various bioactive molecules.
Material Science
In material science, this compound can be utilized in the synthesis of novel photoactive materials. Such materials have applications in advanced sensors, drug delivery systems, data storage, and molecular switches . The ability to undergo photo-induced structural reorganization makes it a candidate for developing light-responsive smart materials.
Chemical Synthesis
The benzylic position of Methyl 4-Bromo-2-fluoro-5-methylphenylacetate is reactive, allowing for various chemical transformations. It can undergo free radical bromination, nucleophilic substitution, and oxidation, which are fundamental reactions in organic synthesis . This reactivity is crucial for constructing complex molecules in synthetic chemistry.
Biochemical Research
This compound’s biochemical properties make it suitable for in silico drug evaluation and research. It can be used to study drug-likeness, molecular docking, and toxicity, which are essential aspects of the drug discovery process . The molecule’s stability and non-toxic nature make it a valuable tool for biochemical analysis.
Fluorine Chemistry
Methyl 4-Bromo-2-fluoro-5-methylphenylacetate: plays a significant role in fluorine chemistry. The introduction of fluorine atoms into organic compounds can greatly influence their physical, chemical, and biological properties. This compound can be used to study various aspects of organofluorine chemistry, including the effects of fluorination on molecular behavior .
Biosensor Development
The unique properties of this compound, such as strong fluorescence and chemical functionality, make it a promising material for biosensor platforms or electrode materials . Its affinity for probes like DNA, aptamers, or antibodies can be leveraged to create highly sensitive and selective biosensors.
Propriétés
IUPAC Name |
methyl 2-(4-bromo-2-fluoro-5-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-6-3-7(4-10(13)14-2)9(12)5-8(6)11/h3,5H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTJIHHOCPOUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-Bromo-2-fluoro-5-methylphenylacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

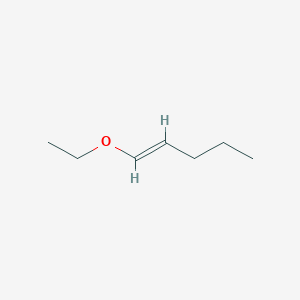
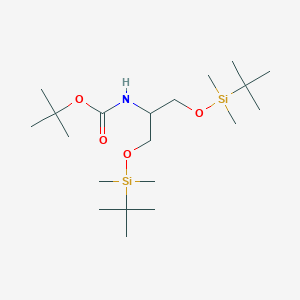

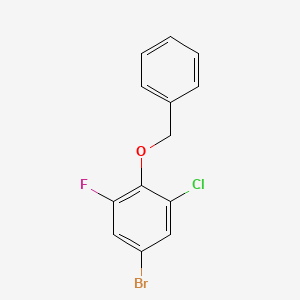

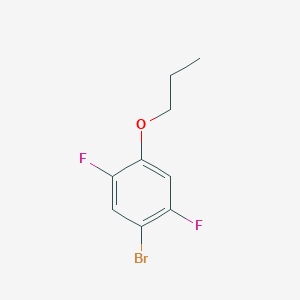

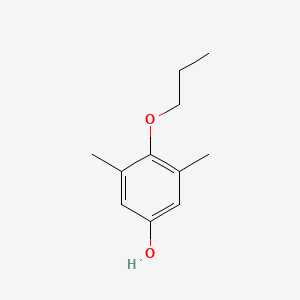
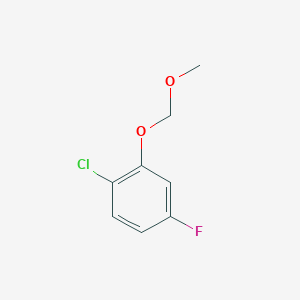
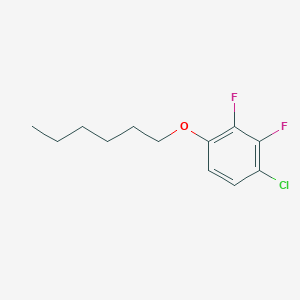
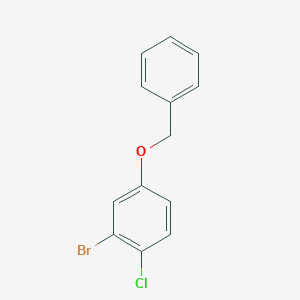

![Benzo[b]thiophen-3-ylmagnesium bromide, 0.50 M in THF](/img/structure/B6307881.png)
